Dalfampridine - 504-24-5

Dalfampridine

Catalog Number: EVT-266950
CAS Number: 504-24-5
Molecular Formula: C5H6N2
Molecular Weight: 94.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dalfampridine, also known by its international non-proprietary name fampridine, is a broad-spectrum potassium channel blocker [, , , ]. It has been extensively studied for its effects on demyelinated axons in multiple sclerosis (MS) and other neurological disorders [].

Mechanism of Action

Dalfampridine is a voltage-dependent potassium channel blocker. In demyelinated axons, potassium channels become exposed, leading to abnormal currents across the axonal membrane [, ]. This can slow down action potential conduction, cause conduction failure, or affect the axon's ability to fire repeatedly []. By blocking these potassium channels, dalfampridine can restore action potential conduction [, , ], enhancing neurotransmission and potentially improving neurological function [].

Applications

Multiple Sclerosis

Dalfampridine's primary application in scientific research is the investigation of its effects on walking impairment in multiple sclerosis (MS) [, , , , , , , , , , , ]. Several studies have demonstrated improvements in walking speed [, , , , , , , , ] and endurance [] in patients with MS after treatment with dalfampridine. This is primarily assessed using the Timed 25-Foot Walk test (T25FW) [, , , , , ]. Studies have also examined the impact of dalfampridine on gait, balance, and community participation in MS patients [, ]. Some research suggests that combining dalfampridine with physical therapy may further enhance its positive effects on gait speed []. Additionally, researchers have explored the relationship between T25FW impairment and Diffusion Tensor Imaging markers in MS patients treated with dalfampridine [].

Information Processing Speed

Recent research has begun to explore dalfampridine's potential benefit on information processing speed (IPS), a crucial function affected by cognitive impairment in MS [, ]. One study found that dalfampridine improved IPS as measured by the Symbol Digit Modalities Test (SDMT) [], while another study did not observe significant improvements on the SDMT but noted improvements in the Paced Auditory Serial Addition Test (PASAT) among individuals who responded to dalfampridine in terms of improved ambulation [].

Other Neurological Conditions

Dalfampridine's potential benefits are being investigated in other neurological conditions beyond MS. Preliminary research suggests a possible role for dalfampridine in treating walking impairment in neuromyelitis optica [], improving sensorimotor function in rats with chronic deficits after middle cerebral artery occlusion (stroke) [], and potentially alleviating walking impairment in Hereditary Spastic Paraplegia [, ].

Future Directions
  • Developing more sensitive and comprehensive measures of dalfampridine's efficacy. Incorporating patient-reported outcome measures alongside objective measures like the T25FW may provide a more complete picture of dalfampridine's therapeutic impact [].

4-Aminopyridine (4-AP)

Compound Description: 4-Aminopyridine, also known as fampridine (INN), is a potassium channel blocker []. It is the immediate-release formulation of dalfampridine.

Relevance: 4-AP is the parent compound of dalfampridine, with dalfampridine being the extended-release formulation [, , ]. Dalfampridine was developed to overcome the limitations of 4-AP, including its short half-life and narrow therapeutic window.

3-Hydroxy-4-aminopyridine

Compound Description: 3-Hydroxy-4-aminopyridine is a metabolite of dalfampridine [].

3-Hydroxy-4-aminopyridine Sulfate

Compound Description: 3-Hydroxy-4-aminopyridine sulfate is a metabolite of dalfampridine [].

Relevance: Similar to 3-hydroxy-4-aminopyridine, this compound is a major metabolite of dalfampridine but its specific activity is not detailed in the provided research [].

Fingolimod

Compound Description: Fingolimod is an immunomodulatory drug used to treat multiple sclerosis []. It is the first oral disease-modifying therapy for MS.

Relevance: Fingolimod is not structurally related to dalfampridine but is relevant because it is also used to treat multiple sclerosis, although through a different mechanism of action []. Studies have investigated its use in patients switching from other MS therapies, including natalizumab []. This highlights the need for diverse therapeutic options for MS, with dalfampridine addressing walking impairment, while fingolimod targets the immune system.

Interferon Beta-1a

Compound Description: Interferon beta-1a is an immunomodulatory drug used to treat multiple sclerosis [].

Relevance: Similar to fingolimod, interferon beta-1a is used in MS treatment but is not structurally related to dalfampridine []. It serves as a comparator to newer treatment options, such as fingolimod, in terms of efficacy and side effect profiles. This highlights the ongoing development of MS therapies, with dalfampridine offering a different treatment approach by focusing on symptomatic relief of walking impairment.

Glatiramer acetate

Compound Description: Glatiramer acetate is an immunomodulatory drug used to treat multiple sclerosis [].

Relevance: Glatiramer acetate is another disease-modifying therapy for MS, not structurally related to dalfampridine []. Research on patients switching to glatiramer acetate from other MS therapies, alongside the emergence of new oral and injectable therapies, emphasizes the evolving landscape of MS treatment. Dalfampridine occupies a unique space within this landscape by addressing the specific symptom of walking impairment.

Natalizumab

Compound Description: Natalizumab is a monoclonal antibody used to treat multiple sclerosis []. It acts against α4-integrin, reducing relapses but carrying a risk of progressive multifocal leukoencephalopathy (PML) [].

Relevance: While not structurally similar to dalfampridine, natalizumab represents another treatment option for MS, highlighting the need for careful consideration of benefits and risks when choosing therapies []. Studies investigating the use of fingolimod after natalizumab discontinuation underscore the complexity of managing MS and the availability of various treatment strategies, with dalfampridine addressing a specific symptom often encountered by MS patients.

Properties

CAS Number

504-24-5

Product Name

Dalfampridine

IUPAC Name

pyridin-4-amine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)

InChI Key

NUKYPUAOHBNCPY-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1N

Solubility

In water, 112 g/L at 20 °C
Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol
Soluble in oxygenated solvents
Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol

Synonyms

4 Aminopyridine
4 Aminopyridine Sustained Release
4-Aminopyridine
4-Aminopyridine Sustained Release
Dalfampridine
Fampridine SR
Fampridine-SR
Pymadine
Sustained Release, 4-Aminopyridine
VMI 103
VMI-103
VMI103

Canonical SMILES

C1=CN=CC=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.